molecular formula C7H17ClN2O2 B554999 L-Lysine methyl ester dihydrochloride CAS No. 26348-70-9

L-Lysine methyl ester dihydrochloride

Cat. No.: B554999
CAS No.: 26348-70-9
M. Wt: 196.67 g/mol
InChI Key: FORVAIDSGSLRPX-UHFFFAOYSA-N
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Description

L-Lysine methyl ester dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2O2. It is a white crystalline solid that is highly soluble in water but has limited solubility in organic solvents. This compound is a methyl ester derivative of L-lysine, an essential amino acid. This compound is commonly used in chemical research and various industrial applications due to its unique properties.

Mechanism of Action

Target of Action

L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine

Mode of Action

It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, this compound might interact with its targets in a similar manner, with the added influence of the methyl ester group.

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability

Result of Action

It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.

Action Environment

This compound is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine methyl ester dihydrochloride can be synthesized through the esterification of L-lysine with methanol, followed by the reaction with hydrochloric acid. The process involves the following steps:

    Esterification: L-lysine is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl L-lysinate.

    Hydrochlorination: The resulting methyl L-lysinate is then treated with hydrochloric acid to produce methyl L-lysinate dihydrochloride.

Industrial Production Methods

In industrial settings, the production of methyl L-lysinate dihydrochloride involves large-scale esterification and hydrochlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

L-Lysine methyl ester dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of methyl L-lysinate.

    Reduction: Amine derivatives of methyl L-lysinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Lysine methyl ester dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of peptides and other organic compounds.

    Biology: The compound is used in studies involving amino acid metabolism and enzyme catalysis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: this compound is used in the production of cationic surfactants and hydrogels.

Comparison with Similar Compounds

L-Lysine methyl ester dihydrochloride can be compared with other similar compounds such as:

    L-lysine methyl ester hydrochloride: Similar in structure but differs in the number of hydrochloride groups.

    L-lysine ethyl ester dihydrochloride: An ethyl ester derivative with similar properties but different reactivity.

    L-lysine benzyl ester dihydrochloride: A benzyl ester derivative with distinct chemical behavior.

Uniqueness

This compound is unique due to its high solubility in water and its ability to form stable crystalline structures. Its methyl ester group provides specific reactivity that is useful in various chemical and biological applications.

Properties

CAS No.

26348-70-9

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

methyl 2,6-diaminohexanoate;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H

InChI Key

FORVAIDSGSLRPX-UHFFFAOYSA-N

SMILES

COC(=O)C(CCCCN)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-]

Canonical SMILES

COC(=O)C(CCCCN)N.Cl

26348-70-9
34015-48-0

Pictograms

Irritant

Synonyms

26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?

A1: Yes, this compound can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with this compound in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []

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